N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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Overview
Description
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE: is a complex organic compound with a unique structure that combines a sulfonamide group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with dibutylsulfamoyl chloride under basic conditions.
Coupling with the Phenyl Group: The final step involves coupling the sulfonamide intermediate with a phenylacetyl chloride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide and purine derivatives are effective.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the purine derivative can interact with nucleic acid-binding proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Uniqueness
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is unique due to its combination of a sulfonamide group and a purine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H32N6O5S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C23H32N6O5S/c1-5-7-13-29(14-8-6-2)35(33,34)18-11-9-17(10-12-18)25-19(30)15-28-16-24-21-20(28)22(31)27(4)23(32)26(21)3/h9-12,16H,5-8,13-15H2,1-4H3,(H,25,30) |
InChI Key |
LJCWTBCNMZKAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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